Cannabidiorcol
Overview
Description
- It shares structural similarities with O-1918 , a selective antagonist of abnormal cannabidiol.
- Unlike THC (tetrahydrocannabinol), neither O-1821 nor O-1918 exhibit psychotropic effects.
- TRP channels play a role in inflammation and other physiological processes .
O-1821: is a derivative of cannabidiol (CBD), where the pentyl side chain has been shortened to a methyl group.
O-1821: has low affinity for cannabinoid receptors (CBs) but acts as an agonist of the transient receptor potential channel (TRP channel).
Mechanism of Action
Target of Action
Cannabidiorcol, also known as “5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol” or “Cannabidiorocol”, is a phytocannabinoid found naturally in Cannabis in trace concentrations . It has low affinity for cannabinoid receptors and is mainly active as an agonist of the TRPV2 cation channel . This channel is involved in various physiological processes, including inflammation and pain sensation .
Mode of Action
This compound interacts with its primary target, the TRPV2 cation channel, to produce its effects . As an agonist, it activates this channel, leading to changes in the cell’s ion balance and triggering downstream cellular responses . It’s important to note that at high concentrations, this compound can also promote tumorigenesis .
Biochemical Pathways
The exact biochemical pathways affected by this compound are still under investigation. It’s known that the activation of trpv2 channels can lead to various downstream effects, including anti-inflammatory responses . This is likely due to the role of these channels in regulating cytokine release and other inflammatory processes .
Pharmacokinetics
Studies on related compounds like cannabidiol (cbd) suggest that these compounds have a low oral bioavailability due to their lipophilic nature . They are also extensively metabolized in the liver . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The activation of TRPV2 channels by this compound leads to a variety of molecular and cellular effects. Most notably, it produces anti-inflammatory effects, which could potentially be harnessed for the treatment of various inflammatory conditions . At high concentrations, it can also promote tumorigenesis , indicating a need for careful dosage control.
Action Environment
The action, efficacy, and stability of this compound, like other cannabinoids, can be influenced by various environmental factors. For instance, the cultivation environment of the Cannabis plant, including variables such as temperature, humidity, light intensity, and soil composition, can profoundly influence the growth and development of the plant, and consequently, the levels of cannabinoids present in the plant . Additionally, agronomic practices, including irrigation, fertilization, and pest management, can also impact the chemical profile of cannabis extracts .
Biochemical Analysis
Biochemical Properties
Cannabidiorcol has low affinity for cannabinoid receptors and is mainly active as an agonist of the TRPV2 cation channel . Through this interaction, it produces anti-inflammatory effects . It can also promote tumorigenesis at high concentrations .
Cellular Effects
The cellular effects of this compound are primarily mediated through its action as an agonist of the TRPV2 cation channel . This interaction leads to anti-inflammatory effects, but can also promote tumorigenesis at high concentrations .
Molecular Mechanism
The molecular mechanism of this compound involves its activity as an agonist of the TRPV2 cation channel
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for O-1821 are not widely documented in the literature.
- it is synthesized from cannabidiol by shortening the pentyl side chain to a methyl group.
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific reaction, but detailed information is scarce.
- Major products formed from these reactions would need further investigation.
O-1821: may undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
- Further research is needed to explore its potential applications in medicine, biology, and industry.
Anti-inflammatory Effects: activates TRP channels, leading to anti-inflammatory responses.
Tumorigenesis: At high concentrations, it may promote tumor development.
Comparison with Similar Compounds
- Similar compounds include O-1918 , which shares some features but acts as an antagonist of abnormal cannabidiol.
O-1821: is unique due to its structural modification compared to cannabidiol.
Biological Activity
Cannabidiorcol (CBD-C1) is a lesser-known cannabinoid derived from the cannabis plant, structurally related to cannabidiol (CBD). While CBD has garnered significant attention for its therapeutic potential, the biological activity of this compound remains less explored. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, effects on ion channels, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a hydroxyl group that differentiates it from other cannabinoids. This structural feature may influence its biological interactions and therapeutic potential.
Table 1: Comparison of Cannabinoid Structures
Cannabinoid | Structure Characteristics | Key Biological Activity |
---|---|---|
Cannabidiol (CBD) | Non-psychoactive, hydroxyl group | Anti-inflammatory, neuroprotective |
This compound | Hydroxyl group, similar to CBD | Antimicrobial, potential neuroprotective |
Tetrahydrocannabinol (THC) | Psychoactive, hydroxyl and aromatic groups | Analgesic, psychoactive effects |
Ion Channel Modulation
Cannabinoids have been shown to modulate ion channels, which play critical roles in cellular signaling and function. This compound may influence calcium channels similar to CBD:
- Calcium Channels : Cannabinoids can inhibit low-voltage-activated T-type calcium channels, affecting neuronal excitability and neurotransmitter release.
- Neuroprotective Effects : By modulating calcium influx, this compound may provide neuroprotective benefits, potentially mitigating excitotoxicity associated with various neurological disorders.
Case Studies and Research Findings
- Antimicrobial Study : A study demonstrated that CBD effectively inhibited biofilm formation in Staphylococcus aureus, suggesting that this compound could exhibit similar properties due to its structural resemblance to CBD .
- Neuroprotection : Research indicates that cannabinoids can reduce neuroinflammation and apoptosis in neuronal cells. While specific studies on this compound are scarce, the potential for neuroprotective effects exists based on its interaction with ion channels .
- Therapeutic Applications : Preliminary findings suggest that this compound may have applications in treating conditions such as anxiety and epilepsy, akin to those observed with CBD .
Table 2: Summary of Biological Activities
Biological Activity | Evidence Level | Potential Applications |
---|---|---|
Antimicrobial | Moderate | Infection control |
Ion channel modulation | Emerging | Neuroprotection |
Anti-inflammatory | Preliminary | Pain management |
Neuroprotective | Emerging | Neurological disorders |
Properties
IUPAC Name |
5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-10(2)13-6-5-11(3)7-14(13)17-15(18)8-12(4)9-16(17)19/h7-9,13-14,18-19H,1,5-6H2,2-4H3/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVOVXWEBSQJPA-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35482-50-9 | |
Record name | Cannabidiorcol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035482509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CANNABIDIORCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/259WR5E2RF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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